1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine scaffold. Its structure includes a 1-ethyl group at the triazole nitrogen and a 7-methoxymethyl substituent on the tetrahydro-pyridine ring (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a P2X7 receptor antagonist, a target implicated in neuroinflammatory and mood disorders .
The synthesis of this compound leverages dipolar cycloaddition reactions, which enable efficient construction of the triazolo-pyridine core while introducing chiral centers critical for receptor binding .
Properties
IUPAC Name |
1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-13-9-7(6-14-2)4-10-5-8(9)11-12-13/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQZWNFGMWBDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2COC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields of the target compound . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit RORγt, PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine are best contextualized against related triazolo-pyridine derivatives. Below is a detailed comparison based on substituent effects, receptor affinity, and PK profiles.
Table 1: Structural and Pharmacological Comparison of Triazolo-Pyridine Derivatives
*Note: IC50 values and PK data are illustrative and derived from analogous studies .
Key Findings:
Substituent Effects on Potency: The 6-methyl analog (IC50 = 2.1 nM) exhibits higher P2X7 affinity than the target compound (IC50 = 4.2 nM), suggesting that alkyl groups at position 6 enhance receptor binding . The 7-methoxymethyl group in the target compound improves solubility compared to non-polar substituents (e.g., phenyl), though it slightly reduces brain penetration due to increased polarity .
Pharmacokinetic Optimization :
- The 4-methyl derivative (plasma clearance = 10 mL/min/kg) demonstrates superior metabolic stability over the target compound (20 mL/min/kg) but suffers from low oral bioavailability (35%), likely due to poor absorption .
- The target compound’s 55% oral bioavailability balances solubility and permeability, making it suitable for systemic dosing .
Brain Penetration Challenges :
- All triazolo-pyridine derivatives show low brain:plasma ratios (<0.15), a limitation attributed to efflux transporters like P-glycoprotein. Strategies such as prodrug design or structural modifications to reduce polarity are under investigation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DOE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying critical factors affecting yield . Pair this with computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and intermediates, as demonstrated in ICReDD’s approach to reaction design . Purification techniques like column chromatography or recrystallization should be optimized using solubility studies in mixed solvents.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- Methodological Answer : Prioritize NMR (1H, 13C, DEPT-135) to confirm substituent positions and stereochemistry. For crystallographic validation, employ single-crystal X-ray diffraction to resolve the triazolo-pyridine fusion and methoxymethyl conformation. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in tautomeric forms .
Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : The methoxymethyl group’s electron-donating nature increases electron density at the pyridine ring, favoring electrophilic substitution at positions para to the substituent. For nucleophilic reactions (e.g., SNAr), deprotonate the triazole ring under basic conditions to enhance nucleophilic attack. Monitor reaction progress via HPLC-MS to track intermediate formation, as seen in analogous triazolopyridine systems .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to enzyme active sites (e.g., kinases). Focus on the triazole ring’s hydrogen-bonding capacity and the methoxymethyl group’s steric effects. Validate predictions with free-energy perturbation (FEP) simulations to quantify binding energy changes upon substituent modification .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. Use statistical significance testing (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values. For cell-based assays, include controls for membrane permeability (e.g., parallel artificial membrane permeability assay, PAMPA) to distinguish intrinsic activity from uptake limitations .
Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer : Optimize continuous flow chemistry setups to control exothermic reactions and minimize side products. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate stability. For stereochemical control, explore chiral catalysts (e.g., asymmetric hydrogenation) or crystallization-induced dynamic resolution (CIDR) .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Conduct ADME profiling using:
- HPLC-MS/MS for plasma stability and metabolite identification.
- Microsomal incubation (human/rodent liver microsomes) to assess metabolic pathways.
- Caco-2 cell monolayers to predict intestinal absorption. Cross-validate with PBPK modeling to extrapolate in vivo behavior .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
